Technical Guide: S-(+)-Manidipine-d4
Technical Guide: S-(+)-Manidipine-d4
Advanced Stereoselective Bioanalysis & Pharmacokinetics[1][2][3]
Executive Summary
S-(+)-Manidipine-d4 is the stable isotope-labeled analog of the eutomer (pharmacologically active enantiomer) of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3] This compound serves as the definitive Internal Standard (IS) for the precise quantification of S-Manidipine in complex biological matrices (plasma, urine) using LC-MS/MS.[1][2]
Unlike racemic internal standards, S-(+)-Manidipine-d4 allows for the rigorous correction of matrix effects, extraction efficiency, and ionization suppression specifically for the active S-isomer, which exhibits 100-200 fold greater affinity for L- and T-type calcium channels than the R-enantiomer.[1][2][3]
Part 1: Chemical Identity & Stereochemical Significance[1][2][4]
1.1 Structural Definition
Manidipine is a chiral molecule due to the asymmetric carbon at position 4 of the dihydropyridine ring.[4] The "d4" designation indicates the replacement of four hydrogen atoms with deuterium (
| Feature | Specification |
| Chemical Name | 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Isotopic Labeling | -d4 (Tetradeuterated) on the ethylene bridge (-O-CD |
| Stereochemistry | S-(+) Configuration at C4 (Eutomer) |
| Molecular Formula | C |
| Molecular Weight | ~614.74 g/mol (approx. +4 Da vs unlabeled) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Insoluble in water |
1.2 The Deuterium Advantage
The location of the deuterium atoms is critical. In S-(+)-Manidipine-d4, the label is placed on the piperazine ethyl linker rather than the DHP ring.[1][2][3]
-
Metabolic Stability: The DHP ring is subject to rapid oxidative aromatization (dehydrogenation) by CYP450 enzymes.[2][3] Labeling the ring could lead to a "Deuterium Isotope Effect" (DIE) that alters the metabolism of the IS compared to the analyte, compromising its validity.
-
Linker Stability: The ethyl linker is metabolically robust during the initial extraction and ionization phases, ensuring the IS behaves identically to the analyte.
Part 2: Synthesis & Isotopic Purity[2][10][11]
The synthesis of S-(+)-Manidipine-d4 requires a convergent approach, combining isotope incorporation with chiral resolution.[1][2][3]
2.1 Synthetic Workflow
-
Precursor Preparation: Synthesis of the deuterated side chain alcohol, 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol-d4 , using ethylene glycol-d4 or a deuterated halo-ethane precursor.[1][2][3]
-
Hantzsch Dihydropyridine Synthesis: A three-component cyclocondensation:
-
Chiral Resolution: The resulting racemic Manidipine-d4 is subjected to chemical resolution (fractional crystallization) using a chiral acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid ).[1][2][3] This step isolates the S-(+) enantiomer.[1][2][3][5]
2.2 Isotopic Enrichment Criteria
For use in regulated bioanalysis (GLP), the IS must meet strict purity standards:
-
Chemical Purity: >98%
-
Isotopic Enrichment: >99% deuterated species (to minimize contribution to the unlabeled analyte signal, known as the "M0" channel).
-
Chiral Purity (ee): >99% S-enantiomer to prevent interference from the R-isomer in chiral assays.[1][2][3]
Part 3: Bioanalytical Application (LC-MS/MS)
The primary application of S-(+)-Manidipine-d4 is in enantioselective pharmacokinetic (PK) studies .[1][2][3]
3.1 Why Enantioselective Analysis?
Manidipine exhibits stereoselective pharmacokinetics.[1][2][3][5] The S-isomer is metabolized differently and cleared at a different rate than the R-isomer.[1] Quantifying the racemate (total drug) obscures the true exposure-response relationship.[2]
3.2 LC-MS/MS Protocol
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).
Step-by-Step Methodology:
-
Sample Preparation (LLE):
-
Chromatographic Separation (Chiral):
-
Mass Spectrometry (MRM Mode):
3.3 Data Visualization: Bioanalytical Workflow
The following diagram illustrates the critical path for quantitation using the deuterated standard.
Caption: Workflow for the enantioselective quantification of Manidipine using S-(+)-Manidipine-d4, highlighting the co-processing steps that ensure rigorous error correction.
Part 4: Pharmacological Context & Mechanism[1][3]
Understanding the drug's mechanism reinforces the need for the S-(+) specific standard.[3]
4.1 Mechanism of Action
Manidipine blocks Voltage-Gated Calcium Channels (VGCCs).[1][2][3]
-
L-Type Channels (Cav1.2): Located on vascular smooth muscle.[1][2][3] Blockade leads to vasodilation and BP reduction.[3]
-
T-Type Channels (Cav3.x): Located in the kidney (efferent arterioles).[1][2][3] Blockade improves renal microcirculation.[1][2][3]
-
Stereoselectivity: The S-(+) enantiomer fits the DHP binding pocket on the
subunit.[3] The R-(-) enantiomer has significantly lower affinity, making it essentially an impurity in the context of efficacy.[1][3]
4.2 Metabolic Pathway Logic
The metabolic instability of DHPs necessitates careful handling.[3]
-
Oxidation: The dihydropyridine ring is oxidized to a pyridine ring (aromatization).[2][3]
-
Implication for IS: S-(+)-Manidipine-d4 must be stored at -20°C and protected from light (amber vials) to prevent photodegradation, a known issue for all DHPs.
Caption: Pharmacological pathway of S-(+)-Manidipine showing the active binding vs. metabolic inactivation.[1][2][3] The IS tracks the active drug through these pathways ex vivo.
Part 5: Handling & Stability Guidelines
To maintain the integrity of S-(+)-Manidipine-d4 as a reference standard:
-
Light Sensitivity: Dihydropyridines are extremely photosensitive.[1][2][3] All extraction steps must be performed under yellow monochromatic light or in amber glassware.[2]
-
Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term stock storage; use DMSO or Acetonitrile.[1][2][3]
-
Stock Solution: Prepare primary stock (1 mg/mL) in DMSO. Store at -80°C. Working solutions (water/acetonitrile) should be prepared fresh daily.[1][2][3]
References
-
Naganuma, H., et al. (1999).[3] Stereoselective pharmacokinetics of manidipine in rats. Xenobiotica.
-
Miyamae, Y., et al. (2017).[3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. [Link]
-
Taglialatela, M., et al. (1999).[3] Effects of Manidipine and Nitrendipine Enantiomers on the Plateau Phase of K+-induced Intracellular Ca2+ Increase. European Journal of Pharmacology. [Link]
-
PubChem. (2025).[1][2][3] Manidipine - Compound Summary. National Library of Medicine.[3] [Link][1][2]
Sources
- 1. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
